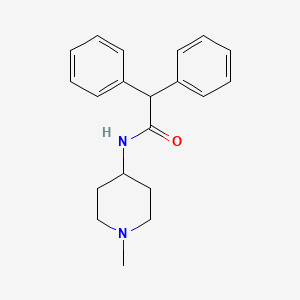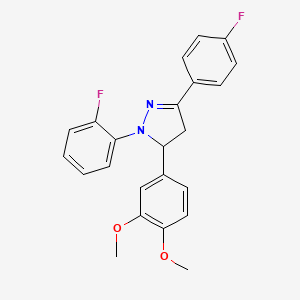![molecular formula C24H19ClN4S B4987335 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4987335.png)
3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole is a novel compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the family of triazinoindoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, it has been suggested that the compound may exert its biological activities by interacting with specific targets in the cells. For example, the anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole have been studied in vitro and in vivo. In a study conducted by Wang et al., it was found that this compound inhibited the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. reported that this compound showed antibacterial activity by inhibiting the growth of Staphylococcus aureus. Furthermore, it was also found to possess anti-inflammatory activity in a study conducted by Li et al.
実験室実験の利点と制限
One of the advantages of using 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its diverse biological activities. This compound has shown promising results in various scientific research applications, making it a potential candidate for drug discovery. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole. One of the directions is to investigate its potential as a lead compound for drug discovery. Further studies can be conducted to optimize its chemical structure and improve its pharmacokinetic properties. Another direction is to explore its mechanism of action and identify its molecular targets. This can lead to the development of more specific and effective drugs. Additionally, the potential of this compound in combination therapy can also be explored.
合成法
The synthesis of 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole has been reported in the literature. The synthesis involves the reaction of 2-chlorobenzyl chloride with potassium thioacetate to give 2-chlorobenzylthioacetate. This intermediate is then reacted with 3-aminoindole in the presence of palladium catalyst to give the desired compound.
科学的研究の応用
3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole has shown promising results in various scientific research applications. It has been reported to possess anticancer, antimicrobial, and anti-inflammatory activities. In a study conducted by Wang et al., it was found that this compound exhibited potent antitumor activity against human lung cancer cells. Another study by Zhang et al. reported that this compound showed significant antibacterial activity against Staphylococcus aureus. Furthermore, it was also found to possess anti-inflammatory activity in a study conducted by Li et al.
特性
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4S/c25-20-12-6-4-10-18(20)16-30-24-26-23-22(27-28-24)19-11-5-7-13-21(19)29(23)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBELRPWZPHWBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)
![N-(1-{1-[2-(3-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4987280.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid](/img/structure/B4987287.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4987294.png)
![1-(5-chloro-2-pyridinyl)-4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4987302.png)
![N-(2,6-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4987307.png)
![ethyl 2-methyl-5-oxo-4-phenyl-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4987309.png)

![N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4987323.png)

![1-[6-(4-ethylphenoxy)hexyl]piperidine](/img/structure/B4987343.png)
![4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4987353.png)